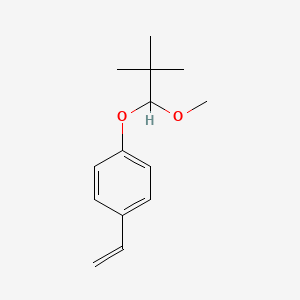![molecular formula C12H16F3N B13982584 (S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
(S)-1-[4-(trifluoromethyl)phenyl]pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[4-(trifluoromethyl)phenyl]pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[4-(trifluoromethyl)phenyl]pentylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with (S)-1-phenylethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[4-(trifluoromethyl)phenyl]pentylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-[4-(trifluoromethyl)phenyl]pentylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is employed in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-[4-(trifluoromethyl)phenyl]pentylamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-[4-(trifluoromethyl)phenyl]pentylamine: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(trifluoromethyl)phenylamine: A simpler analog lacking the pentyl chain.
1-[4-(trifluoromethyl)phenyl]ethylamine: A related compound with an ethyl chain instead of a pentyl chain.
Uniqueness
(S)-1-[4-(trifluoromethyl)phenyl]pentylamine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a pentylamine chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8,11H,2-4,16H2,1H3/t11-/m0/s1 |
InChI Key |
VVTYANDCCSCVJH-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


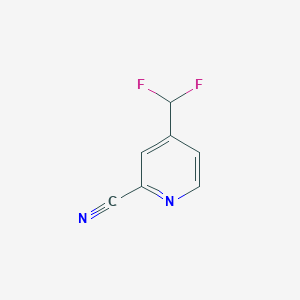
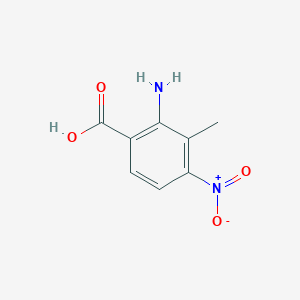
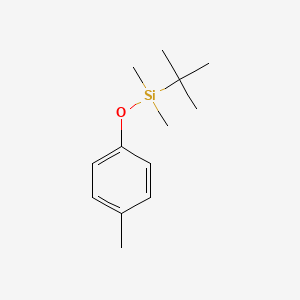
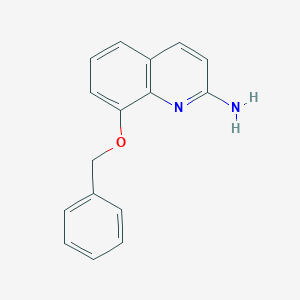
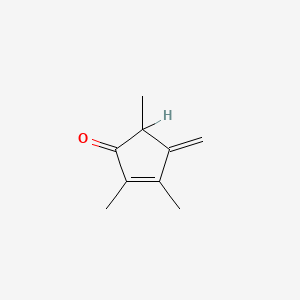
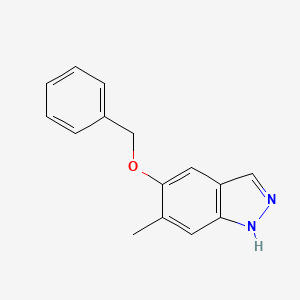
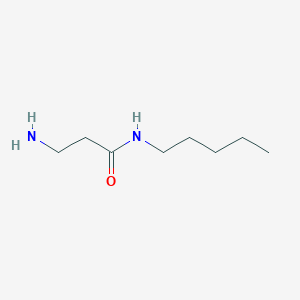
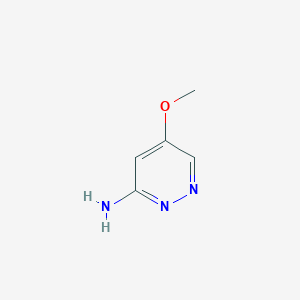
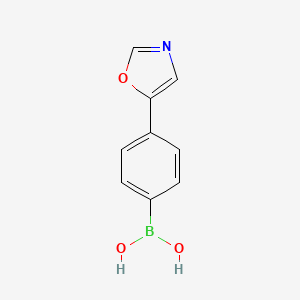


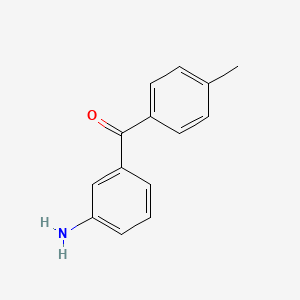
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
